molecular formula C10H12BrNOS B14048999 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one

1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14048999
M. Wt: 274.18 g/mol
InChI Key: YEWRSLASLJDJPW-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound that features a brominated propanone backbone with an amino and methylthio substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one typically involves a multi-step process. One common method includes the bromination of 1-(3-Amino-4-(methylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., acetic acid) at moderate temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent (e.g., tetrahydrofuran) at low temperatures.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the corresponding alcohol.

Scientific Research Applications

1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets. Additionally, the bromine atom may facilitate interactions through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

    1-(3-Amino-4-(methylthio)phenyl)propan-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(3-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.

Uniqueness: 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-4-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,12H2,1-2H3

InChI Key

YEWRSLASLJDJPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC)N)Br

Origin of Product

United States

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